molecular formula C23H23N3O5S B11049131 ethyl 4-(2,5-dioxo-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-2,5-dihydro-1H-pyrrol-1-yl)benzoate

ethyl 4-(2,5-dioxo-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Cat. No.: B11049131
M. Wt: 453.5 g/mol
InChI Key: PYXFQLYZSWPJMV-UHFFFAOYSA-N
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Description

ETHYL 4-(2,5-DIOXO-3-{[1-(2-THIENYLCARBONYL)-4-PIPERIDYL]AMINO}-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE is a complex organic compound that features a pyrrole ring, a benzoate ester, and a piperidine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2,5-DIOXO-3-{[1-(2-THIENYLCARBONYL)-4-PIPERIDYL]AMINO}-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE typically involves multi-step organic reactions. One common method involves the condensation of ethyl 4-aminobenzoate with maleic anhydride to form an intermediate, which is then reacted with 1-(2-thienylcarbonyl)-4-piperidylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2,5-DIOXO-3-{[1-(2-THIENYLCARBONYL)-4-PIPERIDYL]AMINO}-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

ETHYL 4-(2,5-DIOXO-3-{[1-(2-THIENYLCARBONYL)-4-PIPERIDYL]AMINO}-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-(2,5-DIOXO-3-{[1-(2-THIENYLCARBONYL)-4-PIPERIDYL]AMINO}-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE
  • ETHYL 2-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 4-(2,5-DIOXO-3-{[1-(2-THIENYLCARBONYL)-4-PIPERIDYL]AMINO}-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE is unique due to its combination of a piperidine moiety with a thienylcarbonyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H23N3O5S

Molecular Weight

453.5 g/mol

IUPAC Name

ethyl 4-[2,5-dioxo-3-[[1-(thiophene-2-carbonyl)piperidin-4-yl]amino]pyrrol-1-yl]benzoate

InChI

InChI=1S/C23H23N3O5S/c1-2-31-23(30)15-5-7-17(8-6-15)26-20(27)14-18(21(26)28)24-16-9-11-25(12-10-16)22(29)19-4-3-13-32-19/h3-8,13-14,16,24H,2,9-12H2,1H3

InChI Key

PYXFQLYZSWPJMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)NC3CCN(CC3)C(=O)C4=CC=CS4

Origin of Product

United States

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